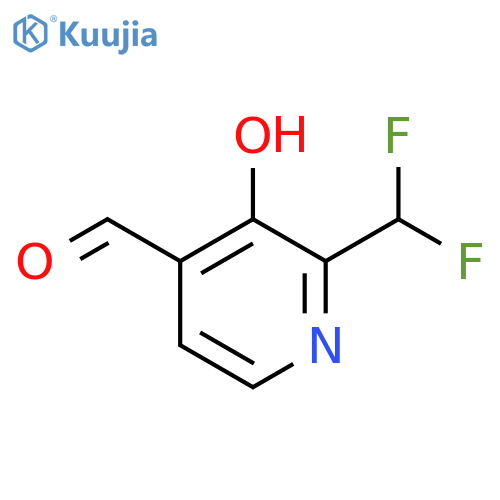Cas no 1805321-30-5 (2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)

1805321-30-5 structure
商品名:2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
CAS番号:1805321-30-5
MF:C7H5F2NO2
メガワット:173.116908788681
CID:4918782
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
-
- インチ: 1S/C7H5F2NO2/c8-7(9)5-6(12)4(3-11)1-2-10-5/h1-3,7,12H
- InChIKey: IRXZKXLWUTZGHO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C=O)C=CN=1)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 166
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.2
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024003592-500mg |
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805321-30-5 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A024003592-250mg |
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805321-30-5 | 97% | 250mg |
$686.80 | 2022-04-01 | |
| Alichem | A024003592-1g |
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805321-30-5 | 97% | 1g |
$1,831.20 | 2022-04-01 |
2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1805321-30-5 (2-(Difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde) 関連製品
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量